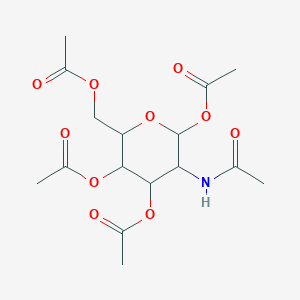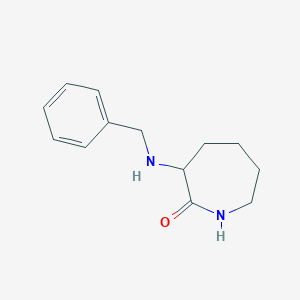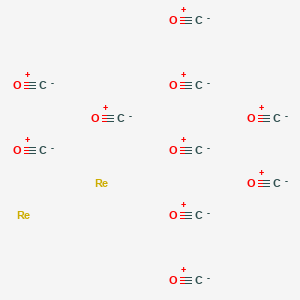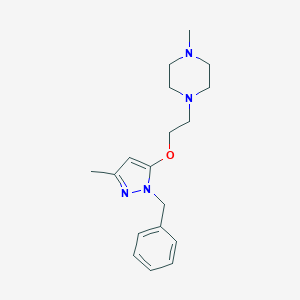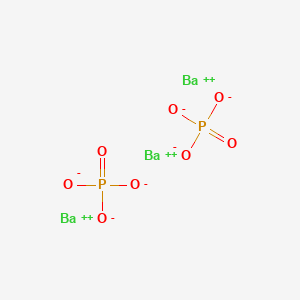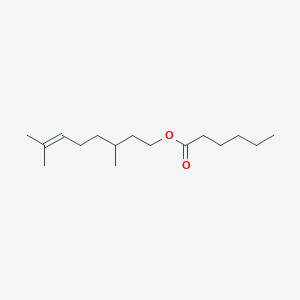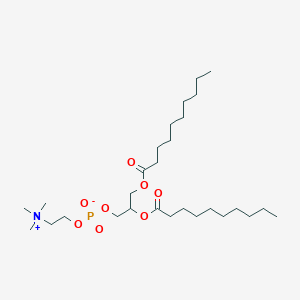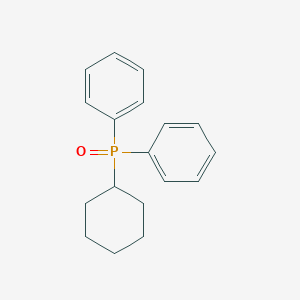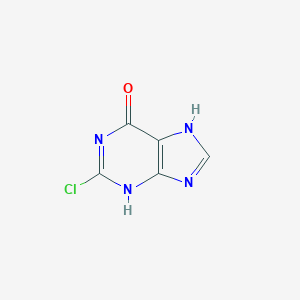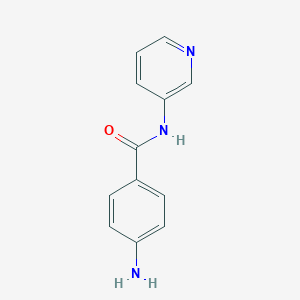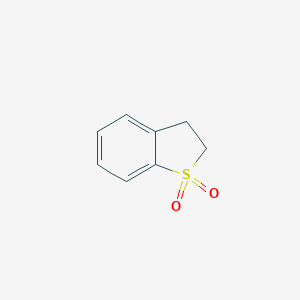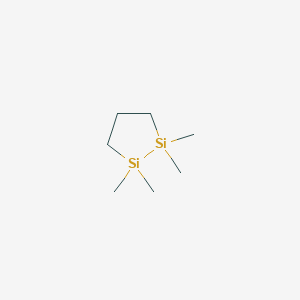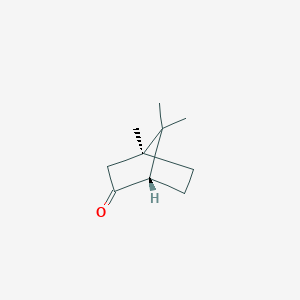
Epicamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epicamphor is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. It is a derivative of camphor, a naturally occurring compound found in the wood of the camphor tree. Epicamphor has been synthesized using various methods, and its potential uses in scientific research have been explored extensively.
Applications De Recherche Scientifique
Epicamphor has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, epicamphor has been found to inhibit the growth of cancer cells and possess anti-tumor properties.
Mécanisme D'action
The mechanism of action of epicamphor is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, epicamphor has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
Epicamphor has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. Additionally, epicamphor has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. Furthermore, epicamphor has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of epicamphor is its high purity and yield when synthesized using the oxalic acid method. Additionally, epicamphor has been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. However, the limitations of epicamphor include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for epicamphor research. One direction is the development of new drugs based on epicamphor's anti-inflammatory, analgesic, and antioxidant properties. Another direction is the investigation of epicamphor's potential as an anticancer agent. Additionally, the mechanism of action of epicamphor needs to be further elucidated to fully understand its effects on cells. Furthermore, the potential toxicity of epicamphor needs to be investigated to determine its safety for use in humans.
Conclusion
In conclusion, epicamphor is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Epicamphor's anti-inflammatory, analgesic, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its effects on cells and determine its safety for use in humans.
Méthodes De Synthèse
Epicamphor can be synthesized using various methods, including the oxidation of camphor with permanganate or chromium trioxide. The most common method involves the reaction of camphor with oxalic acid in the presence of acetic anhydride and acetic acid. The reaction yields epicamphor in high purity and yield.
Propriétés
Numéro CAS |
10292-98-5 |
|---|---|
Nom du produit |
Epicamphor |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S,4S)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
Clé InChI |
HFQTYOGWDNGZMS-XCBNKYQSSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)C(=O)C2 |
SMILES |
CC1(C2CCC1(CC2=O)C)C |
SMILES canonique |
CC1(C2CCC1(CC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



